Tuberculosis inhibitor 5

Antimycobacterial drug discovery Structure-activity relationship (SAR) Lead optimization

Tuberculosis inhibitor 5 (also referred to as Compound 11i) is a cyanopyridone-based biphenyl analogue characterized by a molecular formula of C25H18N2O2S and a molecular weight of 410.49 g/mol. It is supplied as a research compound with a purity typically >98% and is soluble in DMSO.

Molecular Formula C25H18N2O2S
Molecular Weight 410.5 g/mol
Cat. No. B12397003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuberculosis inhibitor 5
Molecular FormulaC25H18N2O2S
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCS(=O)C1=C(C(=O)NC(=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
InChIInChI=1S/C25H18N2O2S/c1-30(29)24-21(16-26)25(28)27-23(20-10-6-3-7-11-20)22(24)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15H,1H3,(H,27,28)
InChIKeyNKTJEOSUIXRMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tuberculosis Inhibitor 5 (Compound 11i) — A Cyanopyridone-Based Biphenyl Analogue with Validated Anti-Mtb Activity and Favorable Selectivity Profile


Tuberculosis inhibitor 5 (also referred to as Compound 11i) is a cyanopyridone-based biphenyl analogue characterized by a molecular formula of C25H18N2O2S and a molecular weight of 410.49 g/mol [1]. It is supplied as a research compound with a purity typically >98% and is soluble in DMSO . The compound was identified through a medicinal chemistry optimization campaign targeting non-nucleoside inhibitors of Mycobacterium tuberculosis (Mtb) and exhibits potent, selective antimycobacterial activity with minimal host cell cytotoxicity [1].

Why Tuberculosis Inhibitor 5 Cannot Be Readily Replaced by Other Cyanopyridone or Biphenyl Antimycobacterials


Within the cyanopyridone antimycobacterial class, minute structural modifications profoundly alter both potency and selectivity. Tuberculosis inhibitor 5 (11i) is distinguished by its specific biphenyl architecture, which confers a 10-fold improvement in whole-cell MIC over the prior lead compound 5, and by its lack of meaningful MtbTMPK enzyme inhibition—a mechanistic divergence that implies a distinct and currently undefined cellular target [1]. Substituting 11i with a structurally similar analogue, such as 22b (MIC 37 μM) or 22g (MIC 25 μM), would result in a >20-fold loss of anti-Mtb potency, invalidating any comparative experimental conclusions [1]. Furthermore, many cyanopyridone congeners display substantially reduced selectivity or outright cytotoxicity, whereas 11i maintains an MRC-5 fibroblast IC50 >64 μM, yielding a therapeutic index exceeding 50 [1].

Quantitative Differentiation Evidence for Tuberculosis Inhibitor 5 (Compound 11i)


10‑Fold Enhancement in Antimycobacterial Potency Over Prior Lead Compound 5

Tuberculosis inhibitor 5 (11i) exhibits a minimum inhibitory concentration (MIC) of 1.2 μM against M. tuberculosis H37Rv in 7H9/glucose medium, representing a 10‑fold increase in potency compared to the literature benchmark compound 5, which displayed an MIC of 12–19 μM under identical assay conditions [1]. This improvement was achieved through removal of the ether linkage between the phenyl rings, yielding a biphenyl core that dramatically enhanced whole‑cell activity [1].

Antimycobacterial drug discovery Structure-activity relationship (SAR) Lead optimization

Superior Potency Relative to Closest Structural Analogs in the Same Chemical Series

When compared head‑to‑head with other biphenyl and aryloxy analogs from the same synthetic series, 11i demonstrated unequivocally superior antimycobacterial activity. In 7H9/glucose medium, 11i (MIC 1.2 μM) was >20‑fold more potent than 22b (MIC 37 μM), >20‑fold more potent than 22g (MIC 25 μM), and >7‑fold more potent than 27b (MIC 9.4 μM) [1]. In GAST/Fe minimal medium, 11i (MIC 2.3 μM) remained the most active compound, outperforming 22b (6.25 μM), 22g (3.13 μM), and 27d (4.7 μM) [1].

Medicinal chemistry Phenotypic screening Antitubercular agents

High Selectivity Index (SI) with Minimal Cytotoxicity Against Human Fibroblasts

Tuberculosis inhibitor 5 (11i) displays no appreciable cytotoxicity against MRC‑5 human lung fibroblasts up to 64 μM, the highest concentration tested. This yields a selectivity index (SI = MRC‑5 IC50 / Mtb MIC) of >53 in 7H9/glucose medium and >28 in GAST/Fe medium [1]. In contrast, several close analogs such as 22f (MRC‑5 IC50 = 8 μM, SI ~0.7) and 22c (MRC‑5 IC50 = 24 μM, SI ~1.9) exhibited significant host cell toxicity, limiting their utility [1].

Cytotoxicity profiling Therapeutic index Host cell safety

Divergent Mechanism of Action: No Inhibition of Mtb Thymidylate Kinase (MtbTMPK)

Despite being designed as a potential MtbTMPK inhibitor, Tuberculosis inhibitor 5 (11i) and its analogs exhibited no significant enzyme inhibitory activity (IC50 > 50 μM or NI) [1]. This stands in stark contrast to the original lead compound 5 (IC50 ~28 μM against MtbTMPK) and indicates that the potent whole‑cell activity of 11i arises from engagement of an alternative, yet‑unidentified cellular target [1].

Target identification Mode of action Phenotypic screening

Recommended Research Applications for Tuberculosis Inhibitor 5 Based on Verified Quantitative Differentiation


Lead Optimization Benchmarking in Cyanopyridone SAR Programs

Given its 10‑fold potency advantage over the prior lead compound 5, Tuberculosis inhibitor 5 (11i) is the optimal benchmark compound for SAR campaigns aiming to improve upon the cyanopyridone chemotype. Researchers can use 11i as a positive control to quantify the relative potency improvements of newly synthesized analogs, with a clear baseline MIC of 1.2 μM in 7H9/glucose medium [1].

Selectivity Profiling and Cytotoxicity Counter‑Screening

With an MRC‑5 IC50 >64 μM and a selectivity index exceeding 50, 11i is uniquely suited as a reference compound in assays designed to differentiate between genuine antimycobacterial activity and non‑specific mammalian cytotoxicity. It serves as a negative control for cytotoxicity in high‑throughput screening cascades where other cyanopyridone analogs (e.g., 22f, 22c) exhibit confounding host cell toxicity [1].

Mechanism‑of‑Action and Target Deconvolution Studies

Because 11i retains potent whole‑cell antimycobacterial activity despite complete loss of MtbTMPK inhibition, it is an ideal chemical probe for identifying the alternative cellular target(s) engaged by cyanopyridone‑based antimycobacterials. Its use in resistance generation, proteomics, or genetic interaction studies can reveal novel Mtb vulnerabilities distinct from thymidylate biosynthesis [1].

Phenotypic Screening Assay Development and Validation

The robust and reproducible MIC values of 11i across both rich (7H9/glucose) and minimal (GAST/Fe) media (1.2 μM and 2.3 μM, respectively) make it an excellent positive control for validating Mtb phenotypic growth inhibition assays. Its activity is media‑independent, ensuring consistent performance across diverse experimental protocols [1].

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